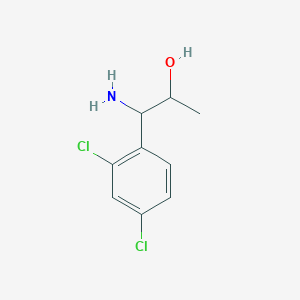

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

Description

Contextual Significance of Amino Alcohols in Advanced Organic Chemistry

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Their structural framework is a common motif found in numerous natural products and pharmaceutically active molecules. In advanced organic chemistry, the synthesis and application of β-amino alcohols, where the amine and alcohol groups are separated by two carbon atoms, are of particular interest. These structures serve as crucial building blocks and chiral ligands in asymmetric synthesis.

The incorporation of a substituted phenyl ring, such as a dichlorophenyl group, into the amino alcohol backbone introduces specific electronic and steric properties that can significantly influence the molecule's chemical behavior and biological activity. Research has shown that amino alcohol-containing structures can exhibit antibiotic and antifungal properties. nih.gov The development of synthetic methods that allow for the controlled formation of multiple stereogenic centers in these molecules is a key area of contemporary research, often employing dual-catalyst systems to achieve high diastereoselectivity and enantioselectivity. researchgate.net The historical investigation of related structures, such as substituted-amino alcohols derived from dichlorobenzoin, dates back to the mid-20th century, highlighting a long-standing interest in this chemical class. nih.gov

Defining the Research Scope for 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

The focus of this article is the specific compound this compound. This molecule is a β-amino alcohol featuring a propane (B168953) backbone. Key structural characteristics define its chemical identity:

A Phenyl Group: Substituted with two chlorine atoms at the 2 and 4 positions.

Two Chiral Centers: Located at the carbon atom bonded to the phenyl ring and the amine group (C1) and the carbon atom bonded to the hydroxyl group (C2).

The presence of two chiral centers means the compound can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereoisomer, (1S,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-ol, has been cataloged, indicating that stereochemically pure forms of the compound are objects of chemical synthesis and analysis. bldpharm.com The dichlorophenyl moiety is of particular interest as this substitution pattern is found in various bioactive compounds.

| Feature | Description | Significance |

| Backbone | Propan-2-ol | A three-carbon chain with a hydroxyl group at the second position. |

| Functional Group 1 | Amino Group (-NH₂) | Located at the first carbon, adjacent to the phenyl ring. |

| Functional Group 2 | Hydroxyl Group (-OH) | Located at the second carbon, creating a β-amino alcohol motif. |

| Aromatic Moiety | 2,4-Dichlorophenyl | A benzene (B151609) ring with chlorine substituents at positions 2 and 4. |

| Chirality | Two stereocenters (C1, C2) | Allows for multiple diastereomers (e.g., syn/anti) and enantiomers (R/S). |

Overview of Chemical Interest and Research Trajectories

The chemical interest in this compound and related compounds stems from two primary areas: synthetic chemistry and potential applications in medicinal chemistry. The research trajectories are often intertwined, with the development of novel synthetic routes being essential for accessing these molecules for further study.

A significant research trajectory focuses on the stereocontrolled synthesis of these amino alcohols. Methodologies such as aldol-type condensation followed by reductive amination are explored to construct the core structure. evitachem.com Alternative pathways, for instance, those mediated by nitromethane (B149229), offer different approaches to the carbon framework and functional group installation. evitachem.com A major challenge and area of innovation in the synthesis of these compounds is controlling the stereochemical outcome. This can be addressed through the use of chiral auxiliaries or diastereomeric salt formation to resolve racemic mixtures. For instance, resolving agents like (1R)-10-camphorsulfonic acid have been used for similar amino alcohols to separate enantiomers. evitachem.com

Another key research direction is the investigation of the biological activity of dichlorophenyl-containing amino alcohols. Analogous compounds have been synthesized and screened for potential antibiotic and antifungal activity. nih.gov The introduction of a dichlorophenyl group is a common strategy in drug design to modulate properties such as lipophilicity and metabolic stability. Therefore, compounds like this compound are of interest as potential scaffolds for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

1-amino-1-(2,4-dichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3 |

InChI Key |

MXIZFQFWCWXGED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Novel Reaction Pathways for 1 Amino 1 2,4 Dichlorophenyl Propan 2 Ol

Strategies for Asymmetric Synthesis of Enantiopure 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

Asymmetric synthesis aims to directly produce a single enantiomer, bypassing the need for subsequent separation of a racemic mixture. This is often achieved by using chiral elements, such as catalysts or precursors, that influence the stereochemical outcome of the reaction.

Chiral catalysis is a powerful technique for creating stereogenic centers with high enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound and related structures, several catalytic systems have been investigated.

One prominent method involves the asymmetric transfer hydrogenation (ATH) of a nitroalkene intermediate. For instance, the reduction of a precursor nitroalkene using N-tosylated-DPEN Ru(II) catalysts in a formic acid/triethylamine (HCO₂H/Et₃N) system can achieve an enantiomeric excess (ee) of 94% for the R-enantiomer at -20°C. evitachem.com Another approach focuses on the reductive amination of a prochiral ketone. In this pathway, chiral phosphoric acids, such as TRIP, have been used to catalyze the enantioselective reduction of the corresponding imine with a Hantzsch ester, affording the desired amine with an 85% ee. evitachem.com

Biocatalysis, a subset of chiral catalysis, employs enzymes to achieve high stereoselectivity. Engineered transaminases are used to convert the prochiral ketone precursor directly into the chiral amine. evitachem.com While substrate solubility in aqueous buffers can be a challenge, immobilizing enzymes like Lactobacillus reuteri transaminase in microreactors has been shown to achieve a 92% ee and 70% yield for the S-enantiomer over 24 hours, with the added benefit of catalyst reuse. evitachem.com

Modern catalytic systems combining organocatalysts and transition metals have also shown significant promise. nih.govresearchgate.net For example, a dual catalytic system of a chiral aldehyde and nickel has been effective in the asymmetric α-propargylation of amino acid esters, producing products with ee values ranging from 79–98%. nih.gov Similarly, cinchonine-derived phase-transfer catalysts have been used for the enantioselective alkylation of glycine (B1666218) derivatives, achieving high enantiomeric excess (94–99%). organic-chemistry.org These advanced catalytic methods represent the forefront of efforts to synthesize chiral amines and amino alcohols stereoselectively.

Table 1: Chiral Catalysis Methods for Synthesis of Chiral Amines

| Catalytic System | Precursor Type | Key Reagents | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Nitroalkene | N-tosylated-DPEN Ru(II), HCO₂H/Et₃N | 94% | evitachem.com |

| Chiral Phosphoric Acid Catalysis | Imine | TRIP, Hantzsch ester | 85% | evitachem.com |

| Biocatalysis (Transaminase) | Prochiral Ketone | Immobilized Lactobacillus reuteri transaminase | 92% | evitachem.com |

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds, such as amino acids, carbohydrates, or terpenes, as starting materials. nih.gov This strategy incorporates a pre-existing stereocenter into the synthetic route, which can then direct the formation of new stereocenters in a controlled manner. nih.gov

For the synthesis of amino alcohols, α-amino acids are particularly valuable precursors. nih.govnih.gov For example, a recyclable chiral auxiliary derived from an amino acid can be used to form a Ni(II) complex with a glycine Schiff base. mdpi.com This complex then undergoes diastereoselective alkylation, and subsequent disassembly releases the target amino acid derivative while allowing the chiral auxiliary to be recovered. This method has been successfully applied to large-scale syntheses. mdpi.com

Another strategy involves using chiral auxiliaries like (S)-1-phenylethylamine to create a Schiff base with a ketone precursor. The presence of the chiral auxiliary directs hydride reduction, leading to a high diastereomeric excess (de >90%). evitachem.com Similarly, chiral epoxypropane, a readily available chiral building block, can be used in a ring-opening reaction with an amine source to produce chiral 1-amino-2-propanol derivatives, simplifying the synthetic process and avoiding complex purification steps. google.com These methods demonstrate the efficiency of using the inherent chirality of natural molecules to build complex, enantiomerically pure target structures. nih.gov

Enantiomeric Resolution Techniques for Racemic Mixtures of this compound

When direct asymmetric synthesis is not feasible or optimal, the separation of a racemic mixture into its constituent enantiomers is required. This process, known as enantiomeric resolution, relies on the differential interaction of enantiomers with a chiral environment.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgnih.gov This technique involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting products are diastereomers ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org

For the resolution of racemic this compound, various chiral resolving agents have proven effective. evitachem.com (1R)-10-camphorsulfonic acid is one such agent; when used in an ethanol/water mixture, it preferentially crystallizes the (S)-amine salt. evitachem.com After two recrystallizations, an enantiomeric excess of over 98% can be achieved. evitachem.com Other effective resolving agents include L-tartaric acid and O,O′-dibenzoyl-(2R,3R)-tartaric acid, with the latter showing a higher selectivity for the R-isomer. evitachem.com The success of this method often depends on factors like the choice of solvent, temperature, and the stoichiometry of the resolving agent. gavinpublishers.comresearchgate.net Once the desired diastereomeric salt is isolated, the pure enantiomer of the amine can be liberated by treatment with a base. libretexts.orggavinpublishers.com

Table 2: Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent | Target Enantiomer | Key Features | Reference |

|---|---|---|---|

| (1R)-10-Camphorsulfonic Acid | (S)-Amine | Preferential crystallization, ee >98% after two recrystallizations. | evitachem.com |

| L-Tartaric Acid | Not specified | Alternative resolving agent. | evitachem.com |

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.govyakhak.org The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. eijppr.com

A variety of CSPs are available, with polysaccharide-based phases being particularly successful for resolving a wide range of chiral compounds, including amines. yakhak.orgeijppr.com Columns such as Chiralpak IE, which is derived from amylose (B160209) tris(3,5-dichlorophenylcarbamate), and Chiralcel OD-H, derived from cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated excellent performance in separating chiral amines. yakhak.org The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. eijppr.com The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and 2-propanol, is crucial for optimizing the separation. yakhak.org Chiral chromatography offers high sensitivity and selectivity, making it an indispensable tool for determining enantiomeric purity and for obtaining small quantities of optically pure material. nih.govresearchgate.net

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other in the presence of a chiral catalyst, typically an enzyme. nih.gov This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

For amino alcohols like this compound, lipases are commonly used enzymes. evitachem.com For example, Candida antarctica Lipase B (CALB) can be employed for the enantioselective acylation of the primary alcohol group in an organic solvent. evitachem.com In a typical resolution, the enzyme selectively acylates one enantiomer, leaving the other unreacted. For this compound, this method has achieved a 49% conversion with the remaining S-enantiomer having an enantiomeric excess of 96%. evitachem.com

Another approach is reductive enzymatic dynamic kinetic resolution, which can convert a racemic precursor into a single enantiomer of the product with high yield and purity. nih.gov For instance, a mutant of Candida tenuis xylose reductase has been used to convert racemic 2-phenylpropanal (B145474) into (S)-phenylpropanol with a 93.1% ee and a high product titer of 115 g/L. nih.gov Such biocatalytic methods are increasingly favored due to their high selectivity and operation under mild conditions.

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The construction of the this compound scaffold relies on the strategic functionalization of specific precursors. The selection of the starting material is crucial as it dictates the subsequent reaction pathways needed to install the required amino and hydroxyl groups at the C1 and C2 positions, respectively.

A viable synthetic approach to amino alcohols often begins with a ketone precursor. For the target molecule, a logical starting point would be an α-hydroxy ketone, specifically 1-(2,4-dichlorophenyl)-2-hydroxypropan-1-one . This precursor contains the necessary carbon skeleton and the hydroxyl group at the correct position (C2). The primary transformation required would be the conversion of the ketone at C1 into a primary amine.

Another potential propanone precursor is 1-(2,4-dichlorophenyl)-1-amino-propan-2-one , an α-amino ketone. In this case, the synthetic challenge is the stereoselective reduction of the ketone at the C2 position to a hydroxyl group.

A related strategy involves the use of oximes derived from propanone precursors. For instance, starting from 1-(2,4-dichlorophenyl)-1-hydroxy-2-propanone , an oxime can be formed at the C2 position. A subsequent reduction of this oxime would yield the amine. A patent for the synthesis of a related compound, 1-erythro-2-amino-1-phenyl-1-propanol, utilizes the reduction of a 1-phenyl-1-hydroxy-2-propanone oxime intermediate with a nickel-aluminium catalyst. google.com This method, if applied to the 2,4-dichloro-substituted analogue, could provide a pathway to the desired product.

Table 1: Potential Propanone Precursors and Required Transformations

| Precursor Compound | Key Transformation |

| 1-(2,4-dichlorophenyl)-2-hydroxypropan-1-one | Reductive amination of the C1 ketone |

| 1-(2,4-dichlorophenyl)-1-amino-propan-2-one | Reduction of the C2 ketone |

| 1-(2,4-dichlorophenyl)-1-hydroxy-2-propanone oxime | Reduction of the C2 oxime |

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. researchgate.net The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction of this intermediate to the target amine. researchgate.netnih.gov Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. nih.gov

To synthesize this compound, this strategy would typically be applied to an α-hydroxy ketone precursor like 1-(2,4-dichlorophenyl)-2-hydroxypropan-1-one . The reaction would involve treating the ketone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) formate) to form an intermediate imine at the C1 position. In-situ reduction of this imine would then yield the final primary amino alcohol. rsc.org The presence of the adjacent hydroxyl group can influence the stereochemical outcome of the reduction, potentially allowing for diastereoselective synthesis. rsc.org

Biocatalytic approaches using transaminases also represent an advanced form of reductive amination. rsc.org These enzymes can convert a prochiral ketone directly into a chiral amine with high enantioselectivity. researchgate.netrsc.org Applying a transaminase to a precursor like 1-(2,4-dichlorophenyl)-2-hydroxypropan-1-one could offer a green and highly selective route to enantiopure forms of the target compound.

The ring-opening of epoxides by amines (aminolysis) is a classic and direct method for preparing β-amino alcohols. For the synthesis of this compound, the required precursor would be a substituted propylene (B89431) oxide, specifically 2-methyl-3-(2,4-dichlorophenyl)oxirane .

The reaction involves the nucleophilic attack of an amine, typically ammonia for a primary amino alcohol, on one of the epoxide's carbon atoms. wikipedia.org This attack leads to the opening of the three-membered ring. The regioselectivity of the attack is a critical factor. According to Baldwin's rules, in base-catalyzed or neutral conditions, the nucleophile (ammonia) will preferentially attack the less sterically hindered carbon atom. In this case, attack at the C1 position (the carbon bearing the dichlorophenyl group) would be sterically more hindered than attack at the C2 position. Therefore, the desired product would be formed via nucleophilic attack at the benzylic C1 position, which can be favored under certain conditions, while the alternative attack at C2 would yield the isomeric 2-amino-1-(2,4-dichlorophenyl)propan-1-ol.

The general principle is demonstrated by the industrial synthesis of 1-aminopropan-2-ol (B43004), which can be prepared by the reaction of propylene oxide with aqueous ammonia. wikipedia.org The synthesis of the specific precursor, 2-methyl-3-(2,4-dichlorophenyl)oxirane , could be achieved through the epoxidation of the corresponding alkene, 1-(2,4-dichlorophenyl)prop-1-ene.

Mechanistic Investigations of Key Synthetic Reactions involving this compound

The mechanisms of the key reactions for synthesizing this compound are well-established in organic chemistry.

In reductive amination , the reaction begins with the acid-catalyzed addition of ammonia to the carbonyl group of the ketone precursor (e.g., 1-(2,4-dichlorophenyl)-2-hydroxypropan-1-one). This forms a hemiaminal intermediate. The hemiaminal then undergoes dehydration to form a protonated imine (iminium ion). This electrophilic iminium ion is then reduced by a hydride reagent, such as NaBH3CN. The hydride attacks the carbon of the C=N double bond to give the final amine product. The mild nature of the reducing agent is crucial as it does not readily reduce the starting ketone, allowing the reaction to be performed in one pot.

The mechanism of epoxide aminolysis involves the S_N2-type nucleophilic attack of the amine on an epoxide carbon. The reaction can be catalyzed by acid or base, or it can proceed under neutral conditions. In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, making the epoxide a better electrophile and facilitating the attack of the amine nucleophile. The attack typically occurs at the more substituted carbon due to electronic stabilization of the incipient positive charge in the transition state. Under neutral or basic conditions, the amine directly attacks the epoxide ring, preferentially at the less sterically hindered carbon atom. For a precursor like 2-methyl-3-(2,4-dichlorophenyl)oxirane, achieving the desired regioselectivity for attack at the C1 position is a key mechanistic challenge that would need to be controlled by the choice of reaction conditions.

A study on the synthesis of 1-aryl-2-aminoalkanol derivatives from amides or nitriles provides plausible mechanistic rationale for related transformations, involving C-H bond hydroxylation and subsequent reduction. nih.govrsc.org While not a direct synthesis of the title compound, it highlights the complexity of mechanisms in this class of molecules, which can involve radical intermediates and careful control of reaction conditions to favor the desired product. nih.govresearchgate.net

Advanced Stereochemical Characterization and Analysis of 1 Amino 1 2,4 Dichlorophenyl Propan 2 Ol

Determination of Absolute and Relative Stereochemistry of Chiral Centers

The molecule 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol possesses two chiral centers at the C1 and C2 positions of the propan-2-ol backbone. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers, as are the (1R,2S) and (1S,2R) pair. The relationship between any other pairing is diastereomeric.

The relative stereochemistry (syn or anti) describes the orientation of the amino and hydroxyl groups relative to each other. In the context of similar amino alcohols, this is often determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constant (³JHH) between the protons on C1 and C2 can be indicative of their relative orientation. Generally, a larger coupling constant is observed for the anti diastereomer, while a smaller coupling constant suggests a syn relationship.

The absolute configuration (R/S designation) at each chiral center is unequivocally determined by single-crystal X-ray crystallography. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, allowing for the unambiguous assignment of the R or S configuration to each stereocenter according to the Cahn-Ingold-Prelog priority rules. In the absence of crystallographic data, the absolute configuration can sometimes be inferred through chemical correlation with a compound of known absolute stereochemistry or by using chiral derivatizing agents followed by NMR analysis.

For structurally related amino alcohols, diastereomeric salt formation with a chiral resolving agent of known absolute configuration, such as (1R)-10-camphorsulfonic acid or tartaric acid derivatives, is a common method for separating the enantiomers. Subsequent X-ray analysis of the resulting diastereomeric salt crystals can then be used to determine the absolute configuration of the amine.

Quantification of Enantiomeric Excess and Diastereomeric Ratios

The enantiomeric excess (ee) and diastereomeric ratio (dr) are critical parameters that define the stereochemical purity of a sample of this compound.

Diastereomeric ratios are typically determined from the integration of signals in the ¹H or ¹³C NMR spectrum of a diastereomeric mixture. Since diastereomers have different physical properties, their corresponding nuclei are in different chemical environments and will resonate at different frequencies, allowing for their distinct signals to be quantified.

Enantiomeric excess is most commonly determined using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative areas of the peaks corresponding to each enantiomer in the chromatogram are used to calculate the enantiomeric excess. Common CSPs for the separation of amino alcohol enantiomers include those based on polysaccharides or macrocyclic glycopeptides.

Alternative methods for determining enantiomeric excess include:

NMR spectroscopy with chiral solvating agents or chiral derivatizing agents: These agents create a diastereomeric environment in solution, causing the signals of the two enantiomers to become distinguishable in the NMR spectrum.

Enantioselective indicator displacement assays (eIDAs): These are colorimetric methods where the displacement of an indicator from a chiral host by an amino acid analyte leads to a change in absorbance, which can be correlated to the enantiomeric excess.

Mass spectrometry: Certain mass spectrometry techniques, often involving the formation of diastereomeric complexes with a chiral selector, can be used to quantify enantiomeric excess.

For a constitutional isomer, 2-amino-2-(2,4-dichlorophenyl)propan-1-ol (B13560643), resolution via diastereomeric salt formation with (1R)-10-camphorsulfonic acid has been shown to yield the (S)-amine salt with an enantiomeric excess greater than 98% after recrystallization.

Conformational Analysis and Dynamic Stereochemistry

The biological activity and chemical reactivity of this compound are influenced by its conformational preferences. The molecule can adopt various conformations due to rotation around its single bonds.

Investigation of Nitrogen Inversion Dynamics

Nitrogen inversion is a process where the nitrogen atom and its three substituents rapidly pass through a planar transition state, leading to an inversion of its configuration. For most acyclic amines, this inversion is very fast at room temperature, meaning that if the nitrogen atom is a stereocenter, the two enantiomeric forms rapidly interconvert.

The barrier to nitrogen inversion can be studied using dynamic NMR spectroscopy. By lowering the temperature, the rate of inversion can be slowed down to the NMR timescale, allowing for the observation of distinct signals for the non-interconverting conformers. The coalescence temperature of these signals can then be used to calculate the free energy of activation for the inversion process.

In the case of this compound, the presence of bulky substituents on the carbon atom alpha to the nitrogen may influence the nitrogen inversion barrier. Furthermore, intramolecular hydrogen bonding can also affect the rate of inversion. Studies on related hydroxylamines have shown that the breaking of an intramolecular hydrogen bond is required prior to inversion, thus increasing the inversion barrier.

Crystallographic Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, crystallographic analysis of a single crystal of one of its stereoisomers or a diastereomeric salt would provide a wealth of information, including:

Absolute and relative stereochemistry: As mentioned previously, this is the definitive method for assigning the R/S and syn/anti configurations.

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Torsion angles: These define the conformation of the molecule in the solid state.

Intermolecular interactions: The crystal packing is determined by a network of intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Data for a Stereoisomer of this compound

Since specific crystallographic data for the target compound is not available, the following table is a hypothetical representation based on typical values for similar organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.415 |

Comprehensive Spectroscopic Characterization of 1 Amino 1 2,4 Dichlorophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL, providing detailed information about its carbon skeleton and the chemical environment of each proton.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of the molecule. Each unique proton and carbon atom in the structure gives rise to a distinct signal, whose chemical shift (δ) is indicative of its electronic environment.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the methine protons of the propanol (B110389) backbone, the methyl group, and the exchangeable protons of the amino and hydroxyl groups. The 2,4-disubstitution pattern on the phenyl ring results in three unique aromatic protons. The protons on the chiral centers (C1 and C2) are diastereotopic and exhibit complex splitting patterns due to coupling with each other and the adjacent methyl group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum displays nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms (O, N, Cl) and the aromatic system. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. miamioh.edu

Interactive Data Table: ¹H and ¹³C NMR Data for this compound (in CDCl₃) Predicted data based on spectroscopic principles and data from analogous structures.

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| 1 | ~4.25 | d | ~60.5 | CH |

| 2 | ~3.90 | m | ~72.1 | CH |

| 3 | ~1.10 | d | ~18.5 | CH₃ |

| 1' | - | - | ~138.0 | C (Quaternary) |

| 2' | - | - | ~134.2 | C (Quaternary) |

| 3' | ~7.50 | d | ~129.5 | CH |

| 4' | - | - | ~132.8 | C (Quaternary) |

| 5' | ~7.35 | dd | ~127.8 | CH |

| 6' | ~7.45 | d | ~130.0 | CH |

| -NH₂ | ~2.10 (broad) | s | - | - |

| -OH | ~2.50 (broad) | s | - | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, key correlations are expected between the H1 and H2 protons, and between the H2 and the H3 methyl protons, confirming the propanol backbone sequence. bldpharm.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, which is crucial for determining the relative stereochemistry. Correlations between the protons on the phenyl ring and the H1 proton, or between the H1 and H2 protons, help to define the molecule's preferred conformation.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom it is attached to. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals, pairing the data from the ¹H and ¹³C NMR tables. bldpharm.com

Variable-temperature (VT) NMR studies provide insight into the dynamic processes of a molecule, such as conformational changes or restricted bond rotation. youtube.com For this compound, intramolecular hydrogen bonding between the amino and hydroxyl groups can restrict free rotation around the C1-C2 bond. VT-NMR experiments can reveal the energy barrier for this rotation. As the temperature changes, the rate of conformational exchange can alter the appearance of the NMR spectrum, leading to the broadening or sharpening of specific signals, which allows for the calculation of the thermodynamic parameters of the conformational equilibrium. youtube.com

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique "fingerprint" based on its functional groups.

Both FT-IR and Raman spectroscopy can identify the key functional groups within this compound.

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups give rise to broad absorption bands in the high-frequency region of the FT-IR spectrum (typically 3200-3500 cm⁻¹). The exact position and shape of these bands can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol backbone are observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: Vibrations from the dichlorophenyl ring are seen in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretch of the secondary alcohol and the C-N stretch of the amine appear in the 1050-1250 cm⁻¹ region.

C-Cl Stretching: The strong vibrations associated with the carbon-chlorine bonds are typically found in the fingerprint region at lower wavenumbers (600-800 cm⁻¹).

Interactive Data Table: Characteristic Vibrational Frequencies Predicted data based on spectroscopic principles.

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | FT-IR | 3400 - 3200 (broad) | Strong |

| N-H Stretch (Amine) | FT-IR | 3350 - 3150 (broad) | Medium |

| Aromatic C-H Stretch | FT-IR / Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | FT-IR / Raman | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | FT-IR / Raman | 1600 - 1450 | Medium-Strong |

| C-O Stretch | FT-IR | 1150 - 1050 | Strong |

| C-Cl Stretch | FT-IR / Raman | 800 - 600 | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns upon ionization. researchgate.net For this compound (Molecular Formula: C₉H₁₁Cl₂NO), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation in the mass spectrometer typically occurs at the weakest bonds and results in stable charged fragments. Common fragmentation pathways for this molecule under electron ionization (EI) or collision-induced dissociation (CID) include: researchgate.netresearchgate.net

Alpha-Cleavage: Cleavage of the C1-C2 bond is a dominant pathway for amino alcohols. This can lead to two primary fragments: the [CH(OH)CH₃]⁺ ion or the [C₆H₃Cl₂CHNH₂]⁺ ion.

Loss of Water: Dehydration involving the hydroxyl group is a common fragmentation, leading to an [M-H₂O]⁺ ion.

Loss of a Methyl Radical: Cleavage of the C2-C3 bond can result in the loss of a methyl group (•CH₃), forming an [M-15]⁺ fragment.

Benzylic Cleavage: The fragment corresponding to the dichlorophenyl cation or related structures can also be observed.

The isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl) is a distinctive feature in the mass spectrum, with characteristic M, M+2, and M+4 peaks that confirm the presence of two chlorine atoms in the parent ion and any chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

A comprehensive search of scientific literature and spectral databases did not yield specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. While UV-Vis spectroscopy is a fundamental technique for analyzing electronic transitions in molecules containing chromophores, no published spectra, including absorption maxima (λmax) and molar absorptivity (ε) values, could be located for this particular chemical entity.

The core structure of this compound contains a 2,4-dichlorophenyl group, which constitutes the primary chromophore. This aromatic ring system is known to absorb ultraviolet radiation. The electronic transitions in such systems are typically π → π* and n → π* transitions. The substitution pattern on the benzene (B151609) ring, specifically the two chlorine atoms and the amino-propanol side chain, would be expected to influence the position and intensity of these absorption bands.

For comparison, related compounds have been studied. For instance, the UV-Vis spectrum of 2,4-dichlorophenol, a structurally related chromophore, exhibits characteristic absorption bands. researchgate.netiasks.org However, the presence of the 1-amino-propan-2-ol substituent in the target molecule would significantly alter the electronic environment of the phenyl ring, leading to shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity. Without experimental data, a detailed analysis of these effects for this compound remains speculative.

Similarly, studies on other phenylpropanolamine derivatives, such as those without the dichloro substitution, show UV absorption maxima related to the phenyl group. jfda-online.com The addition of chlorine atoms, being auxochromes, would be predicted to cause a red shift (bathochromic shift) in the absorption bands of the phenyl ring due to their electron-donating and resonance-extending effects.

Given the absence of specific data, a detailed discussion of the electronic transitions and a precise chromophore analysis for this compound cannot be provided at this time. Further experimental investigation would be required to determine its UV-Vis spectral properties.

Data Table for UV-Vis Spectroscopy of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Computational and Theoretical Chemistry Studies of 1 Amino 1 2,4 Dichlorophenyl Propan 2 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. These calculations allow for the prediction of various molecular properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. It is favored for its balance of accuracy and computational cost.

Optimized Geometries: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL, this would reveal precise bond lengths, bond angles, and dihedral angles, defining its most stable conformation.

Energetics: DFT calculations also provide the total electronic energy of the molecule. This information is crucial for comparing the stability of different isomers or conformers and for calculating the thermodynamics of reactions involving the compound. For instance, the relative energies of the different stereoisomers of this compound could be determined.

A hypothetical data table for the optimized geometry of this compound, as would be produced by a DFT calculation, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | 1.53 |

| C-N | 1.47 |

| C-O | 1.43 |

| C-Cl (ortho) | 1.74 |

| C-Cl (para) | 1.73 |

| Bond Angles (°) ** | |

| C-C-N | 110.5 |

| C-C-O | 109.8 |

| Dihedral Angles (°) ** | |

| N-C-C-O | 60.2 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

While DFT is prevalent, other quantum chemical methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based solely on first principles without the use of empirical parameters. They can provide highly accurate results, particularly for electron correlation effects, but are computationally more demanding than DFT.

Semiempirical Methods: These methods incorporate some experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules, though with a trade-off in accuracy.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations: MD simulations would model the movement of each atom in this compound over a period of time. This can reveal how the molecule flexes and changes its shape in different environments, such as in a solvent or interacting with a biological target.

Conformational Analysis: These studies systematically explore the different possible spatial arrangements (conformers) of the molecule and their relative energies. For a flexible molecule like this compound, this is key to understanding which shapes are most likely to be present under given conditions.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. A lower energy LUMO suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive.

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

A hypothetical data table for FMO analysis is shown below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. researchgate.net It is a color-coded map superimposed on the molecule's surface.

Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen and nitrogen). These are sites prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow Regions: Represent neutral or weakly polarized areas.

An MEP map of this compound would visually highlight the electron-rich amino and hydroxyl groups and the electron-deficient regions, providing a guide to its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the interactions between different parts of its structure. It provides a localized, intuitive picture of bonding and lone pairs. The analysis focuses on donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction, signifying greater stabilization of the molecule.

Illustrative Donor-Acceptor Interactions from NBO Analysis

The following table presents a hypothetical set of significant donor-acceptor interactions that could be expected for this compound, based on typical values found for similar organic molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | σ* (C-C) | 5.8 | Lone Pair to Antibond |

| LP (1) O | σ* (C-H) | 2.5 | Lone Pair to Antibond |

| π (C-C) of Phenyl Ring | π* (C-C) of Phenyl Ring | 20.1 | Pi-bond to Pi-antibond |

| σ (C-H) | σ* (C-Cl) | 1.2 | Sigma-bond to Sigma-antibond |

This table is illustrative and intended to show the type of data generated from an NBO analysis. The values are not from a direct computation on this compound.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would involve identifying the characteristic stretching frequencies for O-H, N-H, C-H, C-O, C-N, and C-Cl bonds. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy. These calculations help in assigning the signals in the experimental NMR spectra to specific atoms in the molecule, which is particularly useful for complex structures.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions, such as π→π* transitions within the dichlorophenyl ring.

Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

The table below provides a hypothetical comparison between predicted and experimental spectroscopic data for this compound, based on results for analogous compounds. mdpi.com

| Spectroscopic Technique | Parameter | Theoretical Value | Experimental Value |

| FT-IR | O-H Stretch (cm⁻¹) | 3450 | 3435 |

| FT-IR | N-H Stretch (cm⁻¹) | 3350 | 3340 |

| ¹H NMR | -CH(OH)- (ppm) | 4.1 | 4.0 |

| ¹³C NMR | C-Cl (ppm) | 130 | 129 |

| UV-Vis | λmax (nm) | 275 | 278 |

This table is for illustrative purposes. The experimental values are hypothetical and the theoretical values are representative of what would be expected from DFT calculations.

Computational Insights into Reaction Mechanisms and Pathways

Theoretical chemistry offers a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate.

For this compound, computational studies could explore various potential reactions, such as its synthesis, degradation, or metabolic pathways. For example, a study might investigate the mechanism of its formation, detailing the stereoselectivity of the reaction and identifying the key factors that control the product distribution.

Such a study would typically involve:

Reactant and Product Optimization: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Transition State Searching: The structure of the transition state for each step of the reaction is located. This is the highest energy point along the reaction coordinate.

Energy Profile Construction: The energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the reactants and products of a particular step.

These computational insights are crucial for understanding reaction feasibility, optimizing reaction conditions, and predicting the formation of byproducts.

Chemical Transformations and Derivatization Strategies for 1 Amino 1 2,4 Dichlorophenyl Propan 2 Ol

Functionalization of the Amino Group

The primary amino group in 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a nucleophilic center that readily participates in various reactions, allowing for the introduction of a wide array of substituents. Common functionalization strategies include acylation, alkylation, and sulfonylation.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Enantioselective acylation has also been achieved using enzymatic catalysts like lipases, which can be crucial for separating enantiomers.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can proceed to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is useful for introducing a variety of sulfonyl groups, which can significantly alter the biological and physical properties of the molecule.

| Reaction Type | Reagent Class | Typical Conditions | Product Type |

| Acylation | Acyl Chlorides, Anhydrides | Aprotic solvent, base (e.g., triethylamine) | Amide |

| Alkylation | Alkyl Halides | Polar solvent, base (e.g., K₂CO₃) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Aprotic solvent, base (e.g., pyridine) | Sulfonamide |

Modification of the Hydroxyl Moiety

The secondary hydroxyl group of this compound can undergo several key transformations, including esterification, etherification, and silylation. These modifications are essential for altering the polarity, solubility, and reactivity of the compound.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides. Acid catalysts are often employed when using carboxylic acids, while reactions with acyl chlorides and anhydrides may be performed in the presence of a base.

Etherification: The formation of an ether linkage can be achieved under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis).

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is typically accomplished by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride) or a silyl triflate in the presence of a non-nucleophilic base.

| Reaction Type | Reagent Class | Typical Conditions | Product Type |

| Esterification | Carboxylic Acids, Acyl Chlorides | Acid or base catalyst | Ester |

| Etherification | Alkyl Halides | Strong base (e.g., NaH), polar aprotic solvent | Ether |

| Silylation | Silyl Halides (e.g., TMSCl) | Aprotic solvent, base (e.g., imidazole) | Silyl Ether |

Derivatization for Enhanced Analytical Detectability

For analytical purposes such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), derivatization of this compound is often necessary to improve its volatility, thermal stability, and detector response.

For HPLC Analysis: The primary amino group can be tagged with a chromophoric or fluorophoric group to enhance UV-Vis or fluorescence detection. Common derivatizing agents include:

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent): Reacts with the amino group to produce a dinitrophenyl (DNP) derivative with strong UV absorbance.

Dansyl chloride (DNS-Cl): Forms a highly fluorescent sulfonamide derivative.

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Yields a derivative with strong UV absorbance and fluorescence, often used in amino acid analysis.

Fluorescein isothiocyanate (FITC): Reacts with the primary amine to form a thiourea (B124793) linkage, resulting in a highly fluorescent product.

For GC-MS Analysis: Derivatization is employed to increase the volatility of the compound. This typically involves reacting both the amino and hydroxyl groups.

Silylation reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA): React with both the amino and hydroxyl groups to form volatile trimethylsilyl (TMS) derivatives.

Alkyl chloroformates (e.g., propyl chloroformate): React with the amino group to form a carbamate (B1207046) and the hydroxyl group to form a carbonate, increasing volatility for GC analysis.

| Analytical Technique | Derivatizing Agent | Functional Group Targeted | Purpose |

| HPLC-UV | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Amino | UV-active derivative |

| HPLC-Fluorescence | Dansyl chloride (DNS-Cl) | Amino | Fluorescent derivative |

| HPLC-Fluorescence | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Amino | Fluorescent derivative |

| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino & Hydroxyl | Volatile TMS derivative |

| GC-MS | Propyl chloroformate | Amino & Hydroxyl | Volatile carbamate/carbonate derivative |

Ring Formation and Condensation Reactions

The bifunctional nature of this compound allows it to participate in intramolecular and intermolecular condensation reactions to form heterocyclic structures.

Condensation with Carbonyl Compounds: The primary amino group can react with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is often a key step in the synthesis of more complex molecules.

Oxazolidine (B1195125) Formation: A significant ring-forming reaction is the condensation with aldehydes or ketones, such as formaldehyde (B43269), to yield oxazolidine derivatives. In this reaction, both the amino and hydroxyl groups participate in the cyclization, forming a five-membered heterocyclic ring. For instance, the reaction of 1-aminopropan-2-ol (B43004) with formaldehyde can produce 3,3'-methylenebis(5-methyloxazolidine). A similar reaction can be expected with this compound, leading to the formation of a substituted oxazolidine.

| Reactant | Reaction Type | Product |

| Aldehydes/Ketones | Condensation | Imine (Schiff Base) |

| Formaldehyde | Cyclocondensation | Oxazolidine derivative |

Structure Reactivity and Structure Selectivity Relationships of 1 Amino 1 2,4 Dichlorophenyl Propan 2 Ol

Influence of the 2,4-Dichlorophenyl Moiety on Chemical Reactivity

The 2,4-dichlorophenyl group is a dominant feature of the molecule, exerting significant electronic effects that modulate the reactivity of the entire structure. The two chlorine atoms are strongly electronegative, withdrawing electron density from the aromatic ring through the inductive effect (-I). This electron-withdrawing nature has several important consequences for the molecule's chemical reactivity.

The phenyl ring itself is deactivated towards electrophilic aromatic substitution reactions. More importantly, the electron-withdrawing character of the dichlorinated ring influences the reactivity of the benzylic carbon (C1), the carbon atom to which the phenyl ring, amino group, and the rest of the alkyl chain are attached. By pulling electron density away from this benzylic position, the 2,4-dichlorophenyl group makes the C1-H bond more acidic and can stabilize anionic character at this center. Conversely, it destabilizes any developing positive charge (carbocation) at the benzylic position, which would slow down or inhibit reactions proceeding through an SN1-type mechanism involving a carbocation intermediate.

Table 1: Predicted Electronic Effects of the 2,4-Dichlorophenyl Moiety on Reactivity

| Molecular Site | Electronic Effect of 2,4-Dichlorophenyl Group | Consequence on Reactivity |

| Benzylic Carbon (C1) | Inductive electron withdrawal (-I) | Destabilization of adjacent carbocations; potential stabilization of carbanions. |

| Amino Group (-NH₂) | Inductive electron withdrawal (-I) | Decreased basicity and nucleophilicity compared to alkylamines. |

| Aromatic Ring | Inductive withdrawal (-I) and weak resonance donation (+R) | Deactivation towards electrophilic aromatic substitution. |

| Overall Molecule | Enhanced polarization | The chlorophenyl group can undergo nucleophilic substitution for further functionalization. evitachem.com |

Role of the Amino Alcohol Functionality in Chemical Transformations and Regioselectivity

The 1,2-amino alcohol motif is a versatile functional group that can undergo a variety of chemical transformations. The presence of both a nucleophilic amino group and a hydroxyl group allows for reactions at either site, and their proximity can lead to intramolecular reactions and influence regioselectivity.

Common transformations involving the amino alcohol functionality include:

N-Alkylation and N-Acylation: The amino group can act as a nucleophile to react with alkylating or acylating agents. evitachem.comorgsyn.org These reactions are fundamental for building more complex molecular architectures.

O-Alkylation and O-Esterification: The hydroxyl group can be deprotonated to form an alkoxide, a potent nucleophile, or can react with carboxylic acids or their derivatives to form esters. evitachem.com

Cyclization: The amino and alcohol groups can participate in intramolecular reactions to form heterocyclic structures, such as oxazolidines. For example, amino alcohols can be converted to cyclic amines through a one-pot chlorination/cyclodehydration process using reagents like thionyl chloride.

Regioselectivity in reactions involving the amino alcohol is often dictated by steric and electronic factors. In reactions with electrophiles, the more nucleophilic site will react preferentially. While the amino group is generally more nucleophilic than the hydroxyl group, this can be modulated by the reaction conditions (e.g., pH). In base-catalyzed reactions, deprotonation of the hydroxyl group makes it a much stronger nucleophile than the neutral amino group.

A key aspect of regioselectivity is observed in ring-opening reactions of epoxides or cyclic carbonates with amines. For instance, the reaction of aniline (B41778) with propylene (B89431) carbonate over a Na-Y zeolite catalyst shows a high regioselectivity for the formation of 1-(phenylamino)propan-2-ol. This outcome results from the nucleophilic attack of the amine at the sterically less hindered methylene (B1212753) carbon of the propylene carbonate. scirp.org This principle is directly applicable to reactions where the amino alcohol itself is constructed, guiding the formation of the desired constitutional isomer.

Table 2: Representative Chemical Transformations of the Amino Alcohol Moiety

| Reaction Type | Reagent/Catalyst | Product Type | Key Regioselectivity Factor | Reference |

| Acylation | Acyl chlorides/anhydrides | Amides/Esters | Relative nucleophilicity of N vs. O | evitachem.com |

| Cyclization | Thionyl Chloride (SOCl₂) | Cyclic amines (Aziridines) | Intramolecular nucleophilic substitution | N/A |

| β-Amino Alcohol Synthesis | Aniline, Propylene Carbonate / Na-Y Zeolite | 1-(phenylamino)propan-2-ol | Nucleophilic attack at the sterically least hindered carbon | scirp.org |

| Reductive Amination | Ketone, H₂, Pd/C | Amino alcohol | Formation of imine intermediate followed by reduction | evitachem.com |

Impact of Stereochemistry on Reaction Outcomes and Selectivity

1-Amino-1-(2,4-dichlorophenyl)propan-2-ol possesses two stereocenters (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry of the starting material has a profound impact on the outcome of subsequent reactions, a concept known as diastereoselectivity. The existing chiral centers can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

The synthesis of specific stereoisomers of amino alcohols often requires sophisticated asymmetric strategies. These methods can be broadly categorized into:

Chiral Resolution: A racemic mixture of the amino alcohol is separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent. For a similar compound, 2-amino-2-(2,4-dichlorophenyl)propan-1-ol (B13560643), (1R)-10-camphorsulfonic acid is used to preferentially crystallize the (S)-amine salt. evitachem.com

Asymmetric Synthesis: A prochiral precursor is converted into a single enantiomer or diastereomer using a chiral catalyst or auxiliary.

Catalyst-Controlled: Chiral transition-metal complexes, such as Ru(II)-TsDPEN, are used in asymmetric transfer hydrogenation to produce specific enantiomers with high enantiomeric excess (ee). evitachem.com For example, in the synthesis of a related compound, the (R)-enantiomer was produced with >98% ee. evitachem.com

Substrate-Controlled: The stereochemistry of a reaction is directed by a chiral group already present in the substrate. In the synthesis of l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, the stereochemistry of the starting material, L-(R)-phenylacetylcarbinol, dictates the formation of the product with a high erythro:threo ratio (e.g., 98.2:1.6). google.com

The choice of solvent can also critically influence stereoselectivity. In the synthesis of 2-amino-2-(2,4-dichlorophenyl)propan-1-ol, aprotic solvents like THF were found to favor the formation of the syn-isomer with a diastereomeric ratio (dr) of 3:1. evitachem.com This highlights the subtle but significant role of the reaction environment in directing stereochemical outcomes.

Table 3: Comparison of Stereoselective Synthesis Methods for Amino Alcohols

| Method | Example System | Reagent/Catalyst | Outcome | Reference |

| Chiral Resolution | 2-amino-2-(2,4-dichlorophenyl)propan-1-ol | (1R)-10-camphorsulfonic acid | Preferential crystallization of (S)-amine salt (>98% ee) | evitachem.com |

| Asymmetric Catalysis | 2-amino-2-(4-chlorophenyl)propan-1-one | Ru(II)-TsDPEN | (R)-enantiomer (>98% ee) | evitachem.com |

| Asymmetric Catalysis | 2-amino-2-(4-chlorophenyl)propan-1-one | NHC-organocatalyst | (S)-enantiomer (95% ee) | evitachem.com |

| Diastereoselective Reduction | L-(R)-phenylacetylcarbinol | H₂, Pd/C, Benzylamine | L-erythro-(1R,2S) isomer (erythro:threo = 98.2:1.6) | google.com |

| Solvent-Influenced Selectivity | 2,4-dichloroacetophenone | NaBH₃CN, THF | syn-isomer favored (dr = 3:1) | evitachem.com |

Non Pharmacological and Non Biological Applications of 1 Amino 1 2,4 Dichlorophenyl Propan 2 Ol and Its Derivatives in Industrial Chemistry

Utility as Advanced Synthetic Intermediates in Organic Synthesis

The compound 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL and its isomers, such as 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol (B13560643), are highly valuable intermediates in organic synthesis due to their chiral nature and the presence of multiple reactive sites. These features allow for the construction of complex molecular architectures.

Detailed research has focused on efficient synthetic routes to these aminopropanol (B1366323) derivatives. Key methodologies include aldol-type condensation reactions followed by reductive amination. For instance, the synthesis of 2-amino-2-(2,4-dichlorophenyl)propan-1-ol can be achieved by reacting 2,4-dichloroacetophenone with derivatives of formaldehyde (B43269) or acetaldehyde. This process forms an α,β-unsaturated ketone intermediate, which is then subjected to catalytic hydrogenation to yield the final amino alcohol. google.com Optimization of this reductive amination step is crucial for achieving high yields, with various reagents and conditions being explored. researchgate.net

Another significant synthetic pathway involves the use of nitromethane (B149229) as a nucleophile. In this route, 2,4-dichlorobenzaldehyde (B42875) is reacted with nitromethane to form a nitropropene intermediate. Subsequent catalytic hydrogenation reduces both the nitro group and the double bond to produce the aminopropanol structure. researchgate.net This method is noted for its high atom economy. researchgate.net The choice of catalyst and control of reaction pH are critical to prevent side reactions like deschlorination. researchgate.net

The table below summarizes the optimization of parameters for the reductive amination synthesis of a related isomer, demonstrating the impact of different reagents and conditions on the reaction yield. researchgate.net

Table 1: Optimization of Reductive Amination Parameters for 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol Synthesis researchgate.net

| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | None | 0 | 62 |

| NaBH₃CN | THF | Ti(OiPr)₄ | 25 | 78 |

| H₂ (5 bar) | Ethanol | Pd/C (5%) | 50 | 85 |

| H₂ (10 bar) | Ethyl acetate | Raney Ni | 80 | 91 |

The ability to perform these transformations efficiently makes these dichlorophenyl aminopropanol compounds key building blocks for creating a diverse range of more complex molecules.

Applications in Material Science and Polymer Chemistry

While specific applications of this compound itself in material science and polymer chemistry are not extensively documented in available literature, the structural components of the molecule suggest potential utility based on the known functions of related compounds. Amino alcohols are generally used as curing agents for epoxy resins and as components in the synthesis of polyurethanes. google.compolymerinnovationblog.com The amino and hydroxyl groups can react with epoxy groups or isocyanates, respectively, to form cross-linked polymer networks. uv.mxtetrawill.com

For example, copolymers based on 2,4-dichlorophenyl methacrylate (B99206) have been synthesized and investigated for their corrosion inhibition properties, indicating a role for the dichlorophenyl moiety in material protection applications. researchgate.netresearchgate.net The incorporation of halogenated aromatic groups into polymers can enhance properties such as flame retardancy and thermal stability. While direct evidence is limited, it is plausible that derivatives of this compound could be explored as monomers or additives to impart specific characteristics to polymers.

Role in the Development of Agrochemicals as Synthetic Precursors

One of the most significant industrial applications of this compound and its derivatives is as a key precursor in the synthesis of agrochemicals, particularly fungicides. The dichlorophenyl aminopropanol scaffold is a core component of several potent triazole fungicides.

Research has demonstrated the synthesis of a series of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol ethers, which are structurally related to the commercial fungicide tetraconazole. researchgate.net These compounds are synthesized from dichlorophenyl aminopropanol precursors and exhibit a broad spectrum of in-vitro activity against various plant pathogens. researchgate.net The fungicidal mechanism of these triazole derivatives is attributed to the inhibition of the 14α-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. researchgate.net

Structure-activity relationship (SAR) studies have been conducted to optimize the fungicidal efficacy of these derivatives. These studies have shown that the lipophilicity and the geometry of the substituents on the propanol (B110389) ether chain significantly influence the antifungal activity. researchgate.net

Table 2: Fungicidal Activity of Selected 2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propanol Derivatives researchgate.net

| Derivative Substituent (R in -O-R) | Pathogen | In Vitro Activity (Relative to Standard) |

|---|---|---|

| n-Butyl | Botrytis cinerea | High |

| n-Hexyl | Pyrenophora avenae | Very High |

| Benzyl | Puccinia recondita | Moderate |

| 4-Chlorobenzyl | Septoria nodorum | High |

The versatility of the this compound core structure allows for the synthesis of a wide array of derivatives, making it a crucial intermediate in the discovery and development of new and effective agrochemical products.

Use in Specialty Chemical Formulations (e.g., cleaning compounds)

Specific data on the inclusion of this compound in specialty chemical formulations such as industrial cleaning compounds is not well-documented in the public domain. However, the general class of amino alcohols is known for its utility in such products. Amino alcohols can act as pH buffers, corrosion inhibitors, and emulsifying agents in various formulations. researchgate.net

For example, certain amino alcohols are used in metalworking fluids to maintain alkalinity and protect ferrous metals from corrosion. google.com Chlorinated formulations are also common in industrial cleaning, particularly for their disinfectant and heavy-duty cleaning properties. alphachemical.com Given the properties of its constituent parts—the amino alcohol and the chlorinated phenyl group—it is conceivable that this compound or its derivatives could be evaluated for roles in specialized industrial applications, such as corrosion inhibition in aggressive environments or as part of formulations requiring stable emulsification and pH control. However, without direct research findings, such applications remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.